molecular formula C15H11F2N3 B15226143 3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine

3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B15226143
M. Wt: 271.26 g/mol
InChI Key: UMJPVQSJVLPUPP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in the structure imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine, can be achieved through various methods. One common approach involves the use of fluorinating agents such as AlF3 and CuF2 at high temperatures (450-500°C) to introduce fluorine atoms into the pyridine ring . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating reagents and catalysts. The high availability of fluorinated synthetic blocks and effective fluorination technology has accelerated the development of fluorinated chemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern and the presence of both fluorine and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H11F2N3

Molecular Weight

271.26 g/mol

IUPAC Name

3-fluoro-4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]pyridine

InChI

InChI=1S/C15H11F2N3/c1-20-9-13(12-6-7-18-8-14(12)17)15(19-20)10-2-4-11(16)5-3-10/h2-9H,1H3

InChI Key

UMJPVQSJVLPUPP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)C3=C(C=NC=C3)F

Origin of Product

United States

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